molecular formula C10H10O3S B2452096 Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate CAS No. 112101-60-7

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate

Cat. No.: B2452096
CAS No.: 112101-60-7
M. Wt: 210.25
InChI Key: IRXRNQUMRJNRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate: is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Gewald synthesis, which involves the condensation of a β-ketoester with elemental sulfur and an amine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound has been studied for its potential antimicrobial, antioxidant, and anticancer properties. Thiophene derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. It has been investigated for its potential use in treating diseases such as cancer, bacterial infections, and inflammation.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure makes it suitable for applications requiring stability and reactivity.

Comparison with Similar Compounds

  • Ethyl 2-aminobenzo[b]thiophene-3-carboxylate

  • Methyl 2-aminobenzo[b]thiophene-3-carboxylate

  • Methyl 2-hydroxybenzo[b]thiophene-3-carboxylate

Uniqueness: Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate stands out due to its specific structural features, such as the presence of the oxo group at the 4-position and the carboxylate group at the 5-position. These features contribute to its unique reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXRNQUMRJNRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M, 15.8 mL) is added dropwise via syringe to a solution of diisopropyl amine (55 mL) in anhydrous THF (20 mL) at −10° C. under an atmosphere of nitrogen. After stirring for 30 min at this temperature, the solution is cooled to −78° C. and a solution of containing 6,7-dihydro-1-benzthiophen-4(5H)one (BI.1, 5.00 g) in anhydrous THF (20 mL) is added dropwise over 15 minutes. The solution is warmed to 0° C. and stirred for one hour at that temperature. After re-cooling to −78° C., HMPA (5.7 mL) and methyl-cyanoformate (3.1 mL) are sequentially added. The solution is stirred for 10 minutes at −78° C. The reaction mixture is quickly poured into cold water (100 mL) and extracted with ether (250 mL). The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated to give a red oil. This oil is chromatographed on a Biotage column eluting with 0-30% ethyl acetate in heptane (500 mL each 10%) to give 3.87 g (56%) of the title compound as a white solid. Physical characteristics. Mp. 85-86° C.; MS (ESI+) m/z 211.0 (M+H)+; HRMS (FAB) m/z 211.0425 (C10H10O3S+H). Anal. Found: C, 57.15; H, 4.84.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Four
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.